N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Description
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chloro and difluoromethoxy groups, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F2N3O2S/c20-12-3-1-11(2-4-12)15-7-8-24-19(26-15)29-10-17(27)25-13-5-6-16(14(21)9-13)28-18(22)23/h1-9,18H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSMJOLIOVVFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyrimidinyl sulfanyl intermediate: This step involves the reaction of 4-(4-chlorophenyl)-2-pyrimidinyl sulfanyl with appropriate reagents under controlled conditions.
Introduction of the difluoromethoxy group: This is achieved through a substitution reaction where the difluoromethoxy group is introduced to the aromatic ring.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the target compound under specific reaction conditions, such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[3-CHLORO-4-(METHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- N~1~-[3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
The presence of the difluoromethoxy group in N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it unique and valuable for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
